molecular formula C15H18Cl2N2O3 B2824972 Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234932-53-6

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2824972
CAS No.: 1234932-53-6
M. Wt: 345.22
InChI Key: LJZTVLFTYRASHE-UHFFFAOYSA-N
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Description

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a dichlorobenzamide group and a carboxylate ester group, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dichlorobenzoic acid and piperidine.

  • Reaction Steps:

    • The carboxylic acid group of 2,5-dichlorobenzoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride.

    • The acid chloride is then reacted with piperidine to form the amide bond.

    • The resulting amide is further reacted with methyl chloroformate to introduce the carboxylate ester group.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the dichlorobenzamide group, leading to different structural isomers.

  • Substitution: Substitution reactions at the piperidine ring or the benzamide group can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduced forms of the dichlorobenzamide group.

  • Substitution Products: Derivatives with different substituents on the piperidine ring or benzamide group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Methyl 4-((3,5-dichlorobenzamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((2,4-dichlorobenzamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((2,6-dichlorobenzamido)methyl)piperidine-1-carboxylate

Uniqueness: The uniqueness of Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate lies in its specific substitution pattern on the benzamide group, which can influence its reactivity and biological activity compared to similar compounds.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c1-22-15(21)19-6-4-10(5-7-19)9-18-14(20)12-8-11(16)2-3-13(12)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZTVLFTYRASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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